Monovinyl protochlorophyllide b
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136889-66-2 |
|---|---|
Molecular Formula |
C35H30MgN4O6 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
magnesium;3-[(12Z)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19,21-undecaen-22-yl]propanoate;hydron |
InChI |
InChI=1S/C35H32N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2 |
InChI Key |
BAIPOUHEYUFZLV-UHFFFAOYSA-L |
Isomeric SMILES |
[H+].CCC\1=C2C=C3C(=C4C(=O)C(C(=C5C(=C(C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)[N-]5)C)CCC(=O)[O-])C4=N3)C(=O)OC)C.[Mg+2] |
Canonical SMILES |
[H+].CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(=C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)[N-]5)C)CCC(=O)[O-])C4=N3)C(=O)OC)C.[Mg+2] |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Product Relationships of Monovinyl Protochlorophyllide B
Early Stages of Tetrapyrrole Biosynthesis Leading to Protochlorophyllide (B1199321)
The journey to monovinyl protochlorophyllide b begins with the synthesis of the fundamental building block of all tetrapyrroles, 5-aminolevulinic acid (ALA). frontiersin.org This molecule serves as the precursor for a diverse range of essential compounds, including hemes, sirohemes, and chlorophylls (B1240455). researchgate.netoup.comresearchgate.net
Formation of Delta-Aminolevulinic Acid and Protoporphyrin IX
In higher plants, the biosynthesis of ALA occurs in the plastids and is initiated from glutamate (B1630785). researchgate.netasm.org Through a series of enzymatic reactions, eight molecules of ALA are eventually converted into the macrocyclic compound protoporphyrin IX (Proto IX). researchgate.net Proto IX stands at a critical juncture in the tetrapyrrole pathway, where it can be channeled into either the iron-dependent branch for heme synthesis or the magnesium-dependent branch for chlorophyll (B73375) production. researchgate.netasm.org
Magnesium Chelation and Methyl Esterification to Magnesium Protoporphyrin IX Monomethyl Ester
The commitment to chlorophyll biosynthesis begins with the insertion of a magnesium ion into the protoporphyrin IX ring, a reaction catalyzed by the enzyme magnesium chelatase. asm.orgnih.gov This ATP-dependent step is a key regulatory point in the pathway. researchgate.net The product, magnesium protoporphyrin IX (Mg-Proto IX), is then methylated by the enzyme Mg-protoporphyrin IX O-methyltransferase (ChlM), which utilizes S-adenosylmethionine as the methyl donor. nih.govfrontiersin.org This reaction yields magnesium protoporphyrin IX monomethyl ester (MgPME), another important intermediate on the path to protochlorophyllide. nih.govfrontiersin.org
Divergence and Interconversion of Monovinyl and Divinyl Chlorophyll Precursors
The chlorophyll biosynthetic pathway in higher plants is not a single linear route but rather a network of parallel pathways involving both monovinyl and divinyl intermediates. cas.cznih.gov These routes are distinguished by the presence of either an ethyl group (monovinyl) or a vinyl group (divinyl) at the C-8 position of the tetrapyrrole macrocycle. cas.cz
Monovinyl and Divinyl Monocarboxylic Biosynthetic Routes
Research has demonstrated the existence of two distinct but interconnected biosynthetic routes: the monovinyl and divinyl monocarboxylic pathways. cas.cznih.gov These pathways can operate in parallel, leading to the formation of both monovinyl and divinyl protochlorophyllide. nih.gov The predominance of one route over the other can vary between plant species and is influenced by factors such as light conditions. nih.gov For instance, some plants, termed "dark monovinyl/light divinyl" species, predominantly synthesize monovinyl protochlorophyllide in the dark, while the divinyl route becomes more active in the light. nih.govnih.gov
Enzymatic Conversion of Divinyl Protochlorophyllide to Monovinyl Protochlorophyllide
A key connection between the divinyl and monovinyl pathways is the enzymatic reduction of the vinyl group at the C-8 position to an ethyl group. This conversion can occur at different stages of the biosynthetic pathway.
Characterization of 8-Vinyl Reductase (DVR) Activity
The enzyme responsible for the conversion of divinyl to monovinyl tetrapyrroles is 8-vinyl reductase (DVR). oup.comnih.govscientific.net This enzyme, also known as divinyl chlorophyllide a 8-vinyl reductase, plays a crucial role in determining whether a plant produces monovinyl or divinyl chlorophylls. nih.govpsu.edu The gene encoding DVR has been identified in various plant species, including Arabidopsis thaliana and rice. nih.govnih.gov
Studies have shown that DVR can act on different substrates within the chlorophyll biosynthetic pathway. While it was initially thought to primarily reduce divinyl protochlorophyllide a, further research has indicated that divinyl chlorophyllide a is a major substrate for DVR in Arabidopsis thaliana. oup.comresearchgate.net Recombinant DVR proteins have demonstrated the ability to convert various divinyl substrates, including divinyl protochlorophyllide, to their corresponding monovinyl forms. nih.govoup.com The activity of DVR is dependent on NADPH as a reductant. nih.govepa.gov The substrate specificity of DVR can differ between plant species, suggesting that while a single DVR is responsible for this reduction in a given plant, its isozyme may have different preferences. nih.govoup.com
The conversion of divinyl protochlorophyllide to monovinyl protochlorophyllide has been observed in vivo in greening barley, a "dark monovinyl/light divinyl" plant species. nih.govscispace.comnih.gov This interconnection at the protochlorophyllide level allows for the dynamic regulation of the types of chlorophyll precursors synthesized in response to light cues.
Table 1: Key Enzymes in the Biosynthetic Pathway of this compound
| Enzyme | Abbreviation | Function |
| Glutamyl-tRNA reductase | GluTR | Catalyzes the first committed step in tetrapyrrole biosynthesis. asm.org |
| Magnesium Chelatase | Inserts Mg2+ into protoporphyrin IX. asm.orgnih.gov | |
| Magnesium Protoporphyrin IX O-Methyltransferase | ChlM | Catalyzes the methylation of Mg-protoporphyrin IX. nih.govfrontiersin.org |
| 8-Vinyl Reductase | DVR | Reduces the 8-vinyl group of divinyl precursors to an ethyl group. oup.comnih.gov |
| Protochlorophyllide a oxygenase | CAO | Involved in the synthesis of chlorophyll b from chlorophyll a precursors. nih.govpnas.orgacs.org |
Table 2: Precursor-Product Relationships in this compound Biosynthesis
| Precursor | Product | Enzyme |
| Glutamate | Delta-Aminolevulinic Acid | Multiple enzymes |
| Delta-Aminolevulinic Acid | Protoporphyrin IX | Multiple enzymes |
| Protoporphyrin IX | Magnesium Protoporphyrin IX | Magnesium Chelatase |
| Magnesium Protoporphyrin IX | Magnesium Protoporphyrin IX Monomethyl Ester | Magnesium Protoporphyrin IX O-Methyltransferase |
| Divinyl Protochlorophyllide a | Monovinyl Protochlorophyllide a | 8-Vinyl Reductase (DVR) |
| Monovinyl Protochlorophyllide a | This compound | Likely Protochlorophyllide a oxygenase (CAO) nih.govpnas.orgacs.orgfrontiersin.orgnih.gov |
Substrate Specificity of Vinyl Reductases within the Pathway
The conversion of divinyl (DV) intermediates to monovinyl (MV) intermediates is catalyzed by enzymes known as vinyl reductases (VRs), also referred to as [4-vinyl] reductases. The substrate specificity of these enzymes is a critical factor governing the flow of intermediates through the different branches of the chlorophyll biosynthetic pathway. nih.govnih.gov
Research has shown that the reduction of the 8-vinyl group can occur at different stages of the pathway, indicating that vinyl reductases can act on various substrates. oup.com There are at least two distinct classes of C8-vinyl reductases, BciA and BciB, which are structurally unrelated. portlandpress.com Furthermore, some studies suggest the existence of two different 4-vinyl reductases based on reductant requirements and substrate specificity, one for reducing divinyl protochlorophyllide a and another for divinyl chlorophyllide a. nih.gov
One specific enzyme, [4-vinyl] chlorophyllide a reductase, demonstrates a strict dependence on NADPH as a reductant and appears to be specific for divinyl chlorophyllide a, converting it to monovinyl chlorophyllide a. nih.gov This enzyme does not seem to reduce divinyl protochlorophyllide a. nih.gov However, other evidence points to a single divinyl reductase (DVR) protein with broad substrate specificity being responsible for reducing the 8-vinyl groups of various chlorophyll precursors within a given plant species. oup.comresearchgate.net This enzymatic flexibility, sometimes referred to as promiscuous activity, is considered a driving force in the evolution of new metabolic pathways. oup.com For instance, the cyanobacterial DVR enzyme possesses promiscuous activities that have been retained or lost during the evolution of chloroplasts in green plants. oup.com
Table 1: Substrate Specificity of Selected Vinyl Reductases
| Enzyme Name | Preferred Substrate(s) | Reductant | Organism/System Studied | Finding |
|---|---|---|---|---|
| [4-Vinyl] chlorophyllide a reductase | Divinyl chlorophyllide a | NADPH | Plastid membranes | Specific for divinyl chlorophyllide a; does not reduce divinyl protochlorophyllide a. nih.gov |
| Divinyl Reductase (DVR) | Broad (various chlorophyll intermediates) | - | Higher Plants | A single DVR protein exhibits broad substrate specificity. oup.comresearchgate.net |
| BciA | Divinyl chlorophyllide | - | Rhodobacter sphaeroides | Can reduce both divinyl protochlorophyllide and divinyl chlorophyllide, but preferentially reduces the latter. portlandpress.com |
| BciB | Divinyl chlorophyllide | - | Synechocystis sp. PCC6803 | Reduces 8-vinyl groups on various intermediates. portlandpress.com |
Unified and Multibranched Chlorophyll Biosynthetic Pathways Including this compound
The traditional view of chlorophyll biosynthesis as a single, linear pathway has been superseded by a more complex, multibranched model. nih.govnih.govresearchgate.net This revised understanding, largely pioneered by the research of Constantin A. Rebeiz and his colleagues, accommodates the observed chemical heterogeneity of chlorophylls and their precursors. nih.govnih.govoup.com It is now widely accepted that chlorophyll biosynthesis proceeds through multiple, parallel routes, including distinct monovinyl (MV) and divinyl (DV) pathways. nih.govnih.govmsu.ru
These multibranched pathways, sometimes conceptualized as a six-branched system, lead to the formation of numerous chemically distinct chlorophyll species. nih.gov The existence of both MV and DV forms of intermediates, such as protoporphyrin IX, Mg-protoporphyrin IX, and protochlorophyllide, provides strong evidence for these parallel routes. nih.gov this compound is an integral component of this unified, multibranched system, specifically situated within the monovinyl branch leading to chlorophyll b. nih.gov The recognition of this intricate network was made possible by the development of advanced analytical techniques for identifying pathway intermediates and the use of cell-free systems capable of chlorophyll synthesis. springernature.com
Evidence for Biosynthetic Heterogeneity in Different Plant Species
Significant evidence demonstrates that the preferential routes within the chlorophyll biosynthetic network vary between different plant species and are influenced by developmental and environmental conditions, such as light. researchgate.net This biosynthetic heterogeneity has led to the classification of plants into different "greening groups" based on the prevalence of monovinyl and divinyl pathways. nih.gov
For example, a clear distinction can be made between barley (Hordeum vulgare) and cucumber (Cucumis sativus). Barley is categorized as a "dark monovinyl-light divinyl" species. nih.gov In the dark, etiolated barley seedlings primarily accumulate monovinyl protochlorophyllide. msu.ru In contrast, cucumber is a "dark divinyl-light divinyl" species, where the divinyl routes are preponderant. nih.gov In etiolated monocotyledonous plants, the monovinyl forms of chlorophyll precursors are generally dominant, while divinyl forms are more prevalent in dicotyledonous species. msu.ru These differences in the accumulation and interconversion of DV and MV intermediates highlight the diverse strategies plants employ for chlorophyll synthesis. nih.govscispace.com
Table 2: Greening Group Classification Based on Biosynthetic Heterogeneity
| Plant Species | Greening Group Classification | Primary Precursor in Darkness | Primary Contributor to Chl Formation in Light | Reference |
|---|---|---|---|---|
| Barley (Hordeum vulgare) | Dark Monovinyl / Light Divinyl | Monovinyl protochlorophyllide | Divinyl protochlorophyllide | nih.gov |
| Cucumber (Cucumis sativus) | Dark Divinyl / Light Divinyl | Divinyl protochlorophyllide | Divinyl protochlorophyllide | nih.gov |
| General Monocots | Monovinyl-accumulating | Monovinyl protochlorophyllide | - | msu.ru |
| General Dicots | Divinyl-accumulating | Divinyl protochlorophyllide | - | msu.ru |
Contribution to Chlorophyll a and b Pools
The various branches of the chlorophyll biosynthetic pathway ultimately converge to produce the final chlorophyll a and chlorophyll b pools essential for photosynthesis. This compound serves as a direct precursor to chlorophyll b. nih.gov The conversion involves a light-dependent reduction of the double bond at positions 7 and 8 of the macrocycle, catalyzed by the enzyme protochlorophyllide oxidoreductase (POR), to form monovinyl chlorophyllide b. wikipedia.org This is followed by the esterification of the propionate (B1217596) group at position C17 with a long-chain fatty alcohol, typically phytol (B49457), to yield the final chlorophyll b molecule. unit.no
Similarly, the parallel monovinyl and divinyl pathways leading from protochlorophyllide a contribute to the chlorophyll a pool. nih.gov The presence of these multiple routes allows for the formation of chemically diverse chlorophyll molecules, which is believed to be crucial for the proper assembly and function of photosynthetic membranes and reaction centers. nih.gov The more evolutionarily advanced monovinyl chlorophyll a biosynthetic route has been associated with higher agricultural productivity in crops like wheat. nih.gov
Enzymatic Catalysis and Reaction Mechanisms Involving Monovinyl Protochlorophyllide B
Light-Dependent Protochlorophyllide (B1199321) Oxidoreductase (LPOR) Activity
Light-dependent protochlorophyllide oxidoreductase (LPOR, EC 1.3.1.33) is a pivotal enzyme in the chlorophyll (B73375) biosynthesis pathway, responsible for the photoreduction of the C17=C18 double bond of protochlorophyllide (Pchlide) to form chlorophyllide (Chlide). db-thueringen.denih.gov This catalytic step is fundamental for the greening of angiosperms, as they exclusively rely on this light-activated enzyme. nih.gov LPOR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NADPH as a cofactor to provide the necessary reducing equivalents. nih.govpnas.org The reaction is unique in that it directly harnesses light energy to drive catalysis, making LPOR one of the few known photoenzymes in nature. db-thueringen.deacs.org
Isozymes of LPOR (POR A and POR B) and Functional Distinctions
In higher plants, LPOR exists as multiple isoforms, with POR A and POR B being the most well-characterized, particularly in species like barley and Arabidopsis. nih.govnih.gov A third isoform, POR C, has also been identified in Arabidopsis. db-thueringen.deoup.com These isozymes exhibit distinct functional roles and are regulated differently by light and developmental stage.
POR A is highly abundant in the etioplasts of dark-grown seedlings and is primarily active during the initial stages of greening (de-etiolation). db-thueringen.denih.gov Its expression is strongly downregulated by light; both the transcription of the PorA gene and the stability of the protein decrease upon illumination. db-thueringen.denih.gov Conversely, POR B is expressed at lower levels in the dark but its expression persists throughout the greening process and in mature, green plants, making it the primary isoform for sustained chlorophyll synthesis. db-thueringen.denih.gov
Functionally, POR A and POR B also show differences in their catalytic properties. Studies on barley isoforms have demonstrated that POR B has a higher binding affinity for Pchlide and a significantly greater catalytic efficiency compared to POR A. db-thueringen.denih.govresearchgate.net These distinctions are attributed to differences in substrate binding and the conformational flexibility of the enzymes. nih.govresearchgate.net While both isoforms catalyze the same fundamental reaction, their differential expression and catalytic capabilities suggest they are adapted for different roles: POR A for the rapid, large-scale chlorophyll production needed for initial greening, and POR B for the maintenance of chlorophyll levels in light-grown plants. nih.gov
| Feature | POR A | POR B |
| Primary Role | Greening of etiolated seedlings db-thueringen.denih.gov | Sustained chlorophyll synthesis in green tissues db-thueringen.denih.gov |
| Expression in Dark | High db-thueringen.denih.gov | Low/Constitutive db-thueringen.de |
| Light Regulation | Strongly downregulated db-thueringen.denih.gov | Less sensitive to light; constitutively expressed db-thueringen.deoup.com |
| Substrate Affinity (Pchlide) | Lower nih.govresearchgate.net | ~5-fold higher than POR A nih.govresearchgate.net |
| Catalytic Efficiency (kcat/Km) | Lower db-thueringen.denih.gov | ~6-fold higher than POR A db-thueringen.denih.gov |
| Developmental Stage | Predominant in etiolated and newly greening seedlings db-thueringen.de | Present throughout development, predominant in adult plants db-thueringen.de |
Kinetic and Spectroscopic Characterization of LPOR-Monovinyl Protochlorophyllide b Interactions
The interaction between LPOR and its substrates has been characterized using kinetic and spectroscopic methods. While most detailed studies have focused on monovinyl (MV) and divinyl (DV) forms of protochlorophyllide a, the fundamental mechanisms are applicable to protochlorophyllide b. The key structural difference in protochlorophyllide b is a formyl group (-CHO) at the C-7 position, replacing the methyl group (-CH3) of protochlorophyllide a. scribd.com
Kinetic studies comparing MV and DV Pchlide a as substrates for LPOR have shown that the enzyme does not strongly differentiate between the two, suggesting the vinyl group at the C-8 position does not significantly impact the enzyme's kinetic properties. nih.gov The reaction involves an initial photochemical step followed by several "dark" (thermal) steps. nih.gov
Low-temperature absorbance and fluorescence spectroscopy have been instrumental in identifying reaction intermediates. Upon illumination of the LPOR-NADPH-Pchlide complex at low temperatures (below 180 K), the initial light-driven chemistry occurs, yielding enzyme-bound chlorophyllide. nih.gov Subsequent warming allows for the sequential progression through various intermediate states, which have distinct spectral properties. For both MV and DV substrates, a series of intermediates are observed, though with minor spectral differences. nih.gov For instance, after illumination at 185 K, the resulting chlorophyllide products for MV and DV substrates exhibit slightly different fluorescence emission maxima. nih.gov
| Intermediate Step | Description | Spectroscopic Signature (based on Pchlide a studies) |
| Ternary Complex (Dark) | LPOR-NADPH-Pchlide complex before illumination. | Absorbance max ~633-655 nm, depending on aggregation state. maxapress.com |
| Initial Photoproduct | Formed immediately after light absorption at low temperature. | Fluorescence max ~689 nm. nih.gov |
| Intermediate 1 | First dark intermediate formed upon warming. | Characterized by changes in the fluorescence spectrum. nih.gov |
| Intermediate 2 | Second dark intermediate. | Further shifts in spectral properties as the complex relaxes. nih.gov |
| Final Product Complex | LPOR-NADP+-Chlide complex before cofactor exchange. | Final chlorophyllide product has an absorbance max ~675 nm. researchgate.net |
Light-Independent Protochlorophyllide Oxidoreductase (DPOR)
The reduction of the C17=C18 double bond in the D-ring of protochlorophyllide a is a critical step in forming chlorophyllide a. oup.comnih.gov This reaction is catalyzed by two distinct, non-homologous enzymes: a light-dependent version (LPOR) and a light-independent, or dark-operative, protochlorophyllide oxidoreductase (DPOR). nih.govbiorxiv.org DPOR is an ancient enzyme, evolutionarily related to nitrogenase, which enables certain organisms to synthesize chlorophylls (B1240455) in complete darkness. acs.orgcabidigitallibrary.org
Catalytic Function and Structural Insights
The DPOR enzyme complex is a nitrogenase-like metalloprotein that catalyzes the stereospecific reduction of monovinyl protochlorophyllide a to monovinyl chlorophyllide a. oup.comnih.gov Unlike its light-dependent counterpart, DPOR's catalytic cycle is driven by the hydrolysis of ATP, not light energy. mdpi.com
Structurally, DPOR consists of two main components that are functionally and spatially separate: oup.comnih.gov
The L-Protein: A homodimer of the ChlL subunit (or BchL in bacteria), which is analogous to the Fe protein of nitrogenase. The L-protein is responsible for binding and hydrolyzing ATP, which provides the necessary electrons for the reduction reaction.
The NB-Protein: A heterotetramer composed of two ChlN subunits and two ChlB subunits (BchN and BchB in bacteria), forming a structure similar to the MoFe protein of nitrogenase. nih.govcabidigitallibrary.org The NB-protein houses the active site for protochlorophyllide reduction.
The catalytic mechanism involves the L-protein transferring electrons, one at a time, to the NB-protein in an ATP-dependent process. The NB-protein binds the substrate, protochlorophyllide a. nih.gov Crystal structure analysis of DPOR from Rhodobacter capsulatus revealed that each catalytic unit (BchN-BchB) contains an iron-sulfur cluster and a protochlorophyllide binding site. nih.gov The reduction of the C17=C18 bond is proposed to follow a unique trans-specific mechanism where proton donors from the enzyme and the substrate itself are utilized. nih.gov
| Component | Subunits | Key Features & Function | Analogy to Nitrogenase |
| L-Protein | Dimer of ChlL | Binds and hydrolyzes ATP; acts as the electron donor. | Fe Protein (e.g., NifH) |
| NB-Protein | Heterotetramer of ChlN-ChlB | Binds protochlorophyllide; contains Fe-S clusters; site of substrate reduction. | MoFe Protein (e.g., NifD, NifK) |
Role in Non-Angiosperm Photosynthetic Organisms
The presence of DPOR is a key evolutionary differentiator between various classes of photosynthetic organisms. It is widely distributed among anoxygenic photosynthetic bacteria, cyanobacteria, green algae, bryophytes (mosses), pteridophytes (ferns), and most gymnosperms. researchgate.netnih.govresearchgate.net The ability to synthesize chlorophyll in the dark provides a significant ecological advantage, allowing these organisms to produce functional photosynthetic apparatus without light, ready for immediate use upon illumination. researchgate.net
In contrast, angiosperms (flowering plants) have lost the genes encoding the DPOR subunits during their evolution. oup.comresearchgate.net Consequently, they rely exclusively on the light-dependent LPOR for protochlorophyllide reduction. This is why angiosperm seedlings grown in the dark are yellow and undeveloped (etiolated) and only turn green upon exposure to light. oup.com
Many non-angiosperm organisms, from cyanobacteria to gymnosperms, possess both DPOR and LPOR, allowing them to synthesize chlorophyll under both dark and light conditions. oup.comnih.gov DPOR is particularly sensitive to oxygen, which can irreversibly damage its metallic clusters. nih.govnih.gov The evolution of the oxygen-insensitive LPOR is thought to have been a crucial adaptation following the Great Oxygenation Event, allowing for chlorophyll synthesis to proceed efficiently in the presence of photosynthetically produced oxygen. nih.gov
| Organism Group | DPOR Presence | LPOR Presence | Greening in Darkness |
| Photosynthetic Bacteria | Yes | No | Yes |
| Cyanobacteria | Yes | Yes | Yes |
| Algae | Yes | Yes | Yes |
| Bryophytes (Mosses) | Yes | Yes | Yes |
| Pteridophytes (Ferns) | Yes | Yes | Yes |
| Gymnosperms | Yes | Yes | Yes |
| Angiosperms | No | Yes | No |
Role of Chlorophyllide a Oxygenase (CAO) in Monovinyl Chlorophyllide b Formation
Following the formation of monovinyl chlorophyllide a, the synthesis of chlorophyll b is carried out by the enzyme Chlorophyllide a Oxygenase (CAO). mdpi.comuniprot.org This step is crucial for the diversification of light-harvesting pigments. The presence of chlorophyll b is a hallmark of green algae and land plants, where it functions as a major accessory pigment in the light-harvesting complexes (LHCs). nih.gov
CAO catalyzes a two-step monooxygenase reaction that converts the methyl group at the C7 position of the porphyrin ring into a formyl group (-CHO). nih.govoup.com The substrate for this reaction is chlorophyllide a, not chlorophyll a (the esterified form). uniprot.org
The reaction proceeds as follows:
Hydroxylation: Chlorophyllide a is first hydroxylated to form the intermediate 7-hydroxymethyl chlorophyllide a. oup.com
Oxidation: The 7-hydroxymethyl chlorophyllide a is then oxidized to yield chlorophyllide b. oup.com
Both of these steps are catalyzed by the single CAO enzyme, which is thought to retain the intermediate molecule at its active site during the reaction. nih.gov The enzyme is a Rieske-type iron-sulfur protein that also contains a mononuclear non-heme iron center, which together form the catalytic core. uniprot.orgnih.gov The conversion of chlorophyllide a to chlorophyllide b expands the absorption spectrum of the photosynthetic apparatus, allowing for more efficient capture of light energy, particularly in the blue-violet and orange-red regions of the spectrum.
| Reaction Step | Substrate | Product | Enzyme |
| 1 | Monovinyl Chlorophyllide a | 7-hydroxymethyl chlorophyllide a | Chlorophyllide a Oxygenase (CAO) |
| 2 | 7-hydroxymethyl chlorophyllide a | Monovinyl Chlorophyllide b | Chlorophyllide a Oxygenase (CAO) |
Regulatory Mechanisms Governing Monovinyl Protochlorophyllide B Biosynthesis and Accumulation
Light-Mediated Regulation of Pathway Enzymes and Intermediates
Light is the most dominant environmental cue governing chlorophyll (B73375) biosynthesis. It orchestrates the expression of key biosynthetic enzymes and modulates the levels of pathway intermediates, including monovinyl protochlorophyllide (B1199321) b. This regulation is primarily mediated by photoreceptors that perceive the light signal and initiate downstream signaling cascades.
Influence of Photoreceptors (Phytochromes and Cryptochromes)
The perception of light signals is primarily carried out by two major classes of photoreceptors: phytochromes, which are sensitive to red and far-red light, and cryptochromes, which absorb blue and UV-A light. nih.gov Both photoreceptor families play a crucial role in regulating the genes involved in chlorophyll biosynthesis. nih.govmdpi.com
Phytochromes, particularly phytochrome (B1172217) A (phyA) and phytochrome B (phyB), are instrumental in controlling the expression of light-dependent protochlorophyllide oxidoreductase (LPOR), the enzyme responsible for the photoreduction of protochlorophyllide to chlorophyllide. maxapress.com Under white light conditions, both phyA and phyB positively regulate LPOR, thereby promoting the synthesis of chlorophyll. maxapress.com Conversely, under far-red light, phyA can suppress the expression of LPOR genes, which can lead to irreversible damage to the plastids and hinder the greening process. maxapress.com
Cryptochromes also exert significant control over chlorophyll synthesis. nih.gov Studies have shown that blue light is particularly effective at inducing chloroplast development and chlorophyll accumulation, a response that is governed by a synergistic interaction between phytochromes and cryptochromes. oup.comnih.gov For instance, in Arabidopsis thaliana roots, blue light was found to be much more effective than red light in promoting greening, and this response required the presence of both phytochromes and cryptochromes. nih.gov The physical interaction between these photoreceptors, such as the binding of cry1 with phyA and phyB, is thought to be a key mechanism underlying their coordinated action. mdpi.com
The interplay between phytochromes and cryptochromes allows plants to fine-tune their chlorophyll biosynthetic machinery in response to the specific quality and quantity of ambient light, ensuring an optimal photosynthetic capacity.
Transcriptional and Post-Translational Control of LPOR and Other Biosynthetic Enzymes
The regulation of chlorophyll biosynthesis occurs at multiple levels, including the transcription of biosynthetic genes and the post-translational modification of the resulting enzymes. Light plays a central role in both these processes.
The expression of many nuclear-encoded genes for chlorophyll biosynthesis is dramatically upregulated by light. nih.govoup.com This includes the genes for key enzymes like glutamyl-tRNA reductase (HEMA) and glutamate-1-semialdehyde (B1620169) 2,1-aminomutase (GSA), which are involved in the early steps of the pathway leading to 5-aminolevulinic acid (ALA), the committed precursor for all tetrapyrroles. nih.govoup.com
The light-dependent protochlorophyllide oxidoreductase (LPOR) is a focal point of regulation. maxapress.com In angiosperms, LPOR is encoded by a small family of genes, such as PORA, PORB, and PORC in Arabidopsis. frontiersin.org The expression of these genes is differentially regulated by light and developmental cues. For instance, PORA transcripts are abundant in dark-grown seedlings but rapidly decline upon illumination, while PORB expression persists in the light. frontiersin.orgnih.gov This differential expression allows for a rapid greening process upon initial light exposure, followed by the maintenance of chlorophyll levels in mature plants. nih.gov Several transcription factors, including HY5, RVE1, CCA1, EIN3, DELLA, GLK, and PIF1, are implicated in the light-mediated regulation of POR gene expression. tandfonline.com
Post-translational regulation also plays a critical role. The stability and activity of LPOR are influenced by its substrates, protochlorophyllide and NADPH. nih.gov The formation of a ternary complex between LPOR, protochlorophyllide, and NADPH is essential for the catalytic reaction and also protects the enzyme from degradation. frontiersin.org Furthermore, the product of the reaction, chlorophyllide, can bind to the precursor of LPOR (pPOR) and inhibit its import into the plastid, providing a feedback mechanism to control enzyme levels. nih.gov
Endogenous Cellular and Organellar Factors
Regulation by Plastid Membrane and Stromal Components
The plastid, the site of chlorophyll biosynthesis, is not merely a passive container for the biosynthetic machinery. Its membranes and stromal components actively participate in regulating the pathway. The import of nuclear-encoded enzymes, such as LPOR, into the plastid is a key regulatory checkpoint. frontiersin.org The precursor form of LPOR (pPORA) interacts with specific components of the plastid envelope, including the translocon on the outer chloroplast membrane (TOC) complex. frontiersin.org The import process itself is dependent on the presence of protochlorophyllide within the plastid, creating a feed-forward mechanism where the substrate promotes the import of its own processing enzyme. frontiersin.org
Furthermore, intermediates of the chlorophyll biosynthetic pathway can act as signaling molecules, a phenomenon known as retrograde signaling. pnas.orgpnas.org For example, the accumulation of certain chlorophyll precursors, like Mg-protoporphyrin IX, can signal to the nucleus to alter the expression of nuclear genes, including those involved in photosynthesis and even heat-shock responses. pnas.orgpnas.org This communication from the plastid to the nucleus ensures a coordinated expression of genes located in different cellular compartments. In cases where excess protochlorophyllide accumulates, it can generate reactive oxygen species (ROS), such as singlet oxygen, which can trigger a specific retrograde signaling pathway that inhibits the expression of photosynthetic genes to prevent photo-oxidative damage. nih.gov The stability of chlorophyll-binding proteins within the plastid is also regulated by the availability of chlorophyll itself; in the absence of chlorophyll, these apoproteins are rapidly degraded. nih.gov
Role of Reduced Pyridine Nucleotides (NADPH)
The enzyme LPOR is, more formally, an NADPH:protochlorophyllide oxidoreductase. nih.gov The binding of both protochlorophyllide and NADPH to LPOR is essential for the formation of a stable, photoactive ternary complex. frontiersin.org This complex is poised to rapidly convert the precursor to chlorophyllide upon illumination. Thus, an adequate supply of NADPH is critical not only for the catalytic step itself but also for the proper assembly and stability of the enzymatic machinery. In vitro studies have demonstrated that the precursor to LPOR is enzymatically active and its ability to bind to the plastid envelope for import is influenced by the presence of its substrates, including NADPH. nih.gov
Physiological Consequences of Altered Monovinyl Protochlorophyllide b Levels
The precise regulation of this compound levels is paramount for plant health and survival. Deviations from the optimal concentration of this intermediate can have severe physiological repercussions, primarily due to its photosensitizing properties.
If this compound accumulates in an unbound state, it can absorb light energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen. wikipedia.orgplos.org This potent ROS can cause widespread cellular damage through the oxidation of lipids, proteins, and nucleic acids, a phenomenon known as photobleaching. soton.ac.uk Mutants that are unable to control the biosynthesis of protochlorophyllide, such as the flu mutant in Arabidopsis, accumulate this precursor in the dark and suffer from severe photobleaching upon exposure to light. soton.ac.uk This can lead to growth retardation and even cell death. oup.comnih.gov
Conversely, insufficient levels of protochlorophyllide can also be detrimental. A reduced supply of this precursor would limit the synthesis of chlorophyll, leading to a lower photosynthetic capacity. This can be observed in mutants deficient in the early steps of the tetrapyrrole pathway. soton.ac.uk For instance, mutants with impaired synthesis of 5-aminolevulinic acid show reduced protochlorophyllide levels and a pale green or chlorotic phenotype. soton.ac.uk In cyanobacteria, a significant reduction in the protochlorophyllide pool, caused by the inactivation of LPOR, leads to a parallel depletion of both Photosystem I and Photosystem II, highlighting the essential role of a continuous chlorophyll supply for the assembly and stability of the photosynthetic apparatus. researchgate.net
Furthermore, alterations in the balance between monovinyl and divinyl protochlorophyllide pathways can impact the efficiency of chlorophyll formation, as different plant species appear to preferentially utilize one route over the other, particularly during the initial phase of greening at daybreak. nih.govoup.com
Table 1: Key Enzymes in this compound Biosynthesis and their Regulation
| Enzyme | Gene (Arabidopsis) | Function | Regulatory Factors |
| Glutamyl-tRNA Reductase | HEMA | Catalyzes the reduction of Glu-tRNA to glutamate (B1630785) 1-semialdehyde | Light (transcriptional upregulation) nih.govoup.com |
| Glutamate-1-semialdehyde 2,1-aminomutase | GSA | Converts glutamate 1-semialdehyde to 5-aminolevulinic acid (ALA) | Light (transcriptional upregulation) nih.govoup.com |
| Light-Dependent Protochlorophyllide Oxidoreductase | PORA, PORB, PORC | Reduces protochlorophyllide to chlorophyllide | Light (phytochromes, cryptochromes), developmental stage, substrate availability (protochlorophyllide, NADPH) maxapress.comfrontiersin.orgnih.gov |
| Chlorophyllide a oxygenase | CAO | Synthesizes chlorophyll b from chlorophyll a | Transcriptional regulation, protein stability nih.gov |
Impact on Chloroplast Development and Greening Processes
The biosynthesis of this compound is intrinsically linked to chloroplast development and the greening process, which is the light-induced transformation of etioplasts into photosynthetically active chloroplasts. During this process, the accumulation of chlorophyll is a paramount event, and its regulation is tightly controlled.
The greening process and chlorophyll synthesis are significantly influenced by environmental factors such as light and temperature. For instance, in rice seedlings, the amount of chlorophyll was found to be significantly higher at 28°C compared to 18°C. researchgate.net Low temperatures can inhibit chlorophyll biosynthesis by affecting the synthesis of precursors like δ-aminolevulinic acid (ALA) and suppressing the conversion of protochlorophyllide to chlorophyll. researchgate.net This suppression is often due to the downregulation of key enzymes such as protochlorophyllide oxidoreductase (POR). researchgate.net
Furthermore, the structure and function of the chloroplast are directly impacted by the efficiency of the chlorophyll biosynthetic pathway. Under chilling stress, chloroplasts may exhibit poorly developed thylakoid and lamellar structures of the grana. researchgate.net In some chlorophyll-deficient mutants, chloroplasts are sparse, and the grana stacks are reduced and irregularly shaped. researchgate.net The accumulation of specific intermediates is also indicative of the developmental stage and the greening group to which a plant belongs. researchgate.net For example, monovinyl plant species are thought to mitigate photodynamic damage by efficiently converting divinyl tetrapyrroles to monovinyl forms, which are then readily converted to chlorophyll in the presence of light. researchgate.net
Table 1: Impact of Environmental Factors on Chlorophyll Precursors and Chloroplast Development
| Factor | Effect on Chlorophyll Precursors | Impact on Chloroplast Structure |
|---|---|---|
| Low Temperature | Inhibition of δ-aminolevulinic acid (ALA) synthesis; Suppression of protochlorophyllide (Pchlide) conversion to chlorophylls (B1240455). researchgate.net | Loose granum lamellae; Poorly developed thylakoid and grana structures. researchgate.net |
| Light | Essential for the conversion of protochlorophyllide to chlorophyllide by protochlorophyllide oxidoreductase (POR). | Triggers the transformation of etioplasts to chloroplasts (greening). |
Molecular Responses to Aberrant Intermediate Accumulation
The tight regulation of the chlorophyll biosynthesis pathway is crucial to prevent the accumulation of phototoxic intermediates. When the flow through the pathway is disrupted, certain precursors, including protochlorophyllides, can accumulate to damaging levels. The accumulation of these tetrapyrroles is a necessary, though not sole, reason for photodynamic damage in plants. researchgate.net
The chemical nature of the accumulated tetrapyrroles plays a significant role in the extent of the damage. researchgate.net The accumulation of these intermediates can be induced by chemical modulators, such as 1,10-phenanthroline, which can lead to the buildup of large amounts of tetrapyrroles. researchgate.net This accumulation, especially of divinyl forms, can cause significant photodynamic damage when the plant is exposed to light, leading to dehydration, chlorosis, and necrosis. researchgate.net
Molecular studies in cyanobacteria have provided insights into the consequences of disrupting the later stages of chlorophyll biosynthesis. For example, the downregulation of the hemJ gene, which encodes for protoporphyrinogen (B1215707) IX oxidase, results in a significant decrease in the levels of later chlorophyll precursors, including monovinyl protochlorophyllide. nih.gov This blockage leads to the massive accumulation of earlier precursors like protoporphyrin IX and coproporphyrin III. nih.gov This demonstrates a feedback mechanism where a block in the downstream pathway leads to the buildup of upstream intermediates. The accumulation of these precursors is a clear molecular indicator of a dysfunctional chlorophyll biosynthesis pathway. nih.gov
Table 2: Effects of Aberrant Accumulation of Tetrapyrrole Intermediates
| Accumulated Intermediate(s) | Observed Effect in Organism | Reference |
|---|---|---|
| Protochlorophyllides (especially divinyl forms) | Photodynamic damage, dehydration, chlorosis, necrosis in plants. | researchgate.net |
| Protoporphyrin IX, Coproporphyrin III | Concomitant decrease in monovinyl protochlorophyllide levels in cyanobacteria. | nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Monovinyl Protochlorophyllide B Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating monovinyl protochlorophyllide (B1199321) b from its divinyl counterpart and other pigments. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical approach, offering the resolution required to distinguish between these structurally similar compounds.
The primary challenge in the analysis of protochlorophyllide is the separation of its monovinyl (MV) and divinyl (DV) forms. HPLC has proven to be an effective tool for this purpose. unit.no Etiolated barley seedlings, for instance, accumulate primarily monovinyl protochlorophyllide, but also contain smaller quantities of what is believed to be divinyl protochlorophyllide. unit.no The differentiation is crucial as etiolated monocotyledonous plants tend to accumulate monovinyl forms of the chlorophyll (B73375) precursor. msu.ru
Early methods successfully separated MV and DV forms of protochlorophyllide and chlorophyllide using high-pressure liquid chromatography on a silicic acid column coated with dodecyl residues. nih.govnih.gov This separation was achieved at 0°C with a mobile phase containing 70% methyl alcohol, varying amounts of methyl ethyl ketone, and the lipophilic cation tetrabutyl ammonium (B1175870). nih.govnih.gov More recent methods utilize reverse-phase HPLC, which separates molecules based on hydrophobicity. Since the divinyl form is slightly less polar than the monovinyl form, it typically has a different retention time on a reverse-phase column. For example, in one system, 8-vinyl-Pchlide (divinyl) had a retention time of 46.6 minutes, while 8-ethyl-Pchlide (monovinyl) eluted slightly earlier at 45.5 minutes. portlandpress.com
Table 1: Example HPLC System for Protochlorophyllide Separation
| Parameter | Description | Source(s) |
| Column | Phenomenex Aqua C18 reverse-phase (5 µm, 125 Å, 250 mm×4.6 mm) | portlandpress.com |
| Mobile Phase A | 80:20 (v/v) methanol (B129727) / 500 mM ammonium acetate | portlandpress.com |
| Mobile Phase B | 80:20 (v/v) methanol / acetone (B3395972) | portlandpress.com |
| Gradient | Linear gradient of 92–94% solvent B over 25 min | portlandpress.com |
| Flow Rate | 1 ml/min | portlandpress.com |
| Detection | Absorbance at 632 nm | portlandpress.com |
The choice of column chemistry is critical for achieving optimal resolution of chlorophyll precursors. Various stationary phases have been employed, each offering unique selectivity.
Reversed-Phase C18 and C8 Columns: Octadecylsilica (C18) and octylsilane (B1236092) (C8) are the most common reversed-phase chemistries. portlandpress.commdpi.commerckmillipore.com A HyPURITY C18 column has been used for the identification of chlorophyll and its derivatives. mdpi.com C8 columns, such as the Symmetry C8, are also utilized for pigment analysis. biorxiv.org These columns separate pigments based on their relative hydrophobicity.
Reversed-Phase C30 Columns: For compounds with subtle differences in structure, such as carotenoid isomers and chlorophyll derivatives, C30 columns offer enhanced shape selectivity. A C30 reverse-phase HPLC column has been specifically applied for the analytical and preparative separation of monovinyl and divinyl protochlorophyllides. mdpi.com
Polymeric Columns: Columns based on polymeric materials, such as polyethylene (B3416737) or polystyrene-divinylbenzene (PSDVB), provide alternative selectivity and can be more stable under high aqueous conditions or extreme pH compared to silica-based columns. mdpi.comphenomenex.com An octadecyl polyvinyl alcohol polymer column has been successfully used for separating mono- and divinyl chlorophyll species. springernature.com
Spectroscopic Characterization
Once isolated, spectroscopic methods are employed to confirm the identity and structure of monovinyl protochlorophyllide b. These techniques provide a "fingerprint" based on how the molecule interacts with electromagnetic radiation.
Spectroscopy at cryogenic temperatures, typically 77 K (the temperature of liquid nitrogen), sharpens spectral bands and minimizes photochemical degradation, allowing for detailed characterization. nih.govmsu.ru There are distinct spectral differences between the monovinyl and divinyl forms of protochlorophyllide a, which can be extrapolated to the 'b' form.
At 77 K, monovinyl protochlorophyllide a has an absorbance maximum in the red region at 629 nm, while the divinyl form is slightly red-shifted to 630 nm. nih.govsmolecule.com More significant differences appear in the Soret region (blue part of the spectrum); the monovinyl form displays two main absorbance bands around 422 and 439 nm, whereas the divinyl form shows peaks at 429 and 445 nm. nih.govsmolecule.com
Low-temperature fluorescence spectroscopy is also highly informative. Monovinyl protochlorophyllide a exhibits a single fluorescence emission band at 631 nm, while the divinyl form's maximum is at 632 nm. nih.govsmolecule.com The fluorescence excitation spectra, which measure the wavelengths of light that cause the fluorescence, further highlight their differences. nih.gov The study of these spectra in enzyme-bound complexes has revealed multiple intermediate states during the photoreduction to chlorophyllide, each with characteristic fluorescence peaks (e.g., at 677 nm for the MV form and 674 nm for the DV form in one intermediate step). nih.gov
Table 2: Low-Temperature (77 K) Spectral Properties of Protochlorophyllide Forms
| Spectral Feature | Monovinyl Protochlorophyllide a | Divinyl Protochlorophyllide a | Source(s) |
| Absorbance Max (Red) | 629 nm | 630 nm | nih.govsmolecule.com |
| Absorbance Max (Soret) | 422 nm, 439 nm | 429 nm, 445 nm | nih.govsmolecule.com |
| Fluorescence Emission Max | 631 nm | 632 nm | nih.govsmolecule.com |
| Fluorescence Excitation Max | 439 nm, 450 nm | 445 nm, 450 nm | smolecule.com |
Note: Data is for protochlorophyllide 'a' forms but provides a basis for the expected spectral characteristics of the 'b' forms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. uni-muenchen.de It has been instrumental in confirming the structure of chlorophyll precursors. The chemical structure of protochlorophyllide b phytyl ester was established using proton NMR (¹H-NMR), which confirmed that its macrocycle is identical to that of protochlorophyllide a, except for the presence of a formyl group (-CHO) at position 3 instead of a methyl group (-CH₃). nih.gov
In a ¹H-NMR spectrum of this compound, key signals would be expected that confirm its structure. The presence of the formyl group proton would give a characteristic signal, distinguishing it from the 'a' form. nih.govnih.gov Furthermore, signals corresponding to the single vinyl group and the ethyl group at position 8 would confirm its monovinyl nature. researchgate.net While comprehensive NMR studies on isolated this compound are scarce, the methodology is well-established for related chlorophylls (B1240455) and their precursors. uni-muenchen.deresearchgate.netdlshsi.edu.ph
Table 3: Expected Key Regions in ¹H-NMR Spectrum for this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Structural Significance | Source(s) |
| Formyl Proton (-CHO) | ~11.0 ppm | Differentiates 'b' form from 'a' form | nih.gov |
| Methine Protons | 8.5 - 10.0 ppm | Core macrocycle structure | researchgate.netresearchgate.net |
| Vinyl Group Protons | 5.0 - 8.0 ppm | Confirms vinyl group presence | researchgate.net |
| Ethyl Group Protons | 1.5 - 4.0 ppm | Confirms monovinyl nature (reduced C8 vinyl) | researchgate.net |
| Methyl Protons | 3.0 - 4.0 ppm | Peripheral methyl groups | researchgate.net |
Note: Chemical shifts are estimates based on related compounds like chlorophyll b and monovinyl chlorophyll a.
Mass spectrometry (MS) is an essential analytical technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition and assessing its purity. nih.gov The molecular masses of monovinyl protochlorophyllide a and divinyl protochlorophyllide a were determined to be 612 and 610 atomic mass units (amu), respectively, using plasma desorption mass spectrometry. nih.gov
For this compound, the structure differs from the 'a' form by the substitution of a methyl group (CH₃, ~15 amu) with a formyl group (CHO, ~29 amu), resulting in a net mass increase of 14 amu. Therefore, the expected molecular weight for this compound would be approximately 626 amu. Fast atom bombardment mass spectrometry (FAB-MS) was one of the techniques used in the initial structural confirmation of protochlorophyllide b phytyl ester. nih.gov Modern techniques, such as HPLC coupled with mass spectrometry (HPLC-MS), provide a robust method for both separating and identifying different forms of protochlorophyllide from complex biological extracts. soton.ac.uk
Table 4: Molecular Mass Data for Protochlorophyllide Derivatives
| Compound | Form | Molecular Mass (amu) | Method | Source(s) |
| Protochlorophyllide | Monovinyl (a) | 612 | Plasma Desorption MS | nih.gov |
| Protochlorophyllide | Divinyl (a) | 610 | Plasma Desorption MS | nih.gov |
| Protochlorophyllide | Monovinyl (b) | ~626 (Expected) | - | nih.govnih.gov |
Quantitative Methodologies for this compound Determination
The accurate quantification of this compound (MV-Pchlide b) is crucial for understanding the intricate details of the chlorophyll biosynthetic pathway. Several advanced spectroscopic and chromatographic techniques have been developed and refined to determine the concentration of this specific chlorophyll precursor in plant tissues and algal cultures. These methods often need to differentiate MV-Pchlide b from structurally similar compounds, such as divinyl protochlorophyllide b and other chlorophyll precursors.
Spectrofluorometry stands out as a highly sensitive method for the quantification of MV-Pchlide b. nih.govnih.gov This technique leverages the inherent fluorescent properties of tetrapyrroles. A key challenge in the analysis of chlorophyll precursors is the spectral overlap of very similar molecules. To overcome this, researchers have developed methods using low-temperature (77 K) spectrofluorometry. nih.govnih.gov At this temperature, the spectral features of the compounds are sharpened, allowing for better resolution.
Simultaneous equations have been derived to quantify monovinyl and divinyl chlorophyll(ide) a and b in mixed samples without prior separation. nih.gov These equations utilize the differences in the Soret excitation maxima of the tetrapyrroles in ether at 77 K to correct for spectral overlap. nih.gov This approach has also been generalized to determine the amounts of any two closely related fluorescent compounds that are distinguishable at 77 K but not at room temperature (293 K). nih.gov
Another common technique is spectrophotometry, which measures the absorbance of light by a sample. For reliable quantification, the molar extinction coefficient of the compound in a specific solvent is required. soton.ac.uknih.gov The molar extinction coefficients for protochlorophyllide b in 80% acetone and diethyl ether have been reported, which facilitates its quantification using this method. nih.gov While spectrophotometry is a straightforward method, its sensitivity can be lower compared to spectrofluorometry, and it may require more sample material for accurate measurements. soton.ac.ukcreative-proteomics.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of chlorophyll precursors. nih.gov Reversed-phase HPLC methods, often using polymeric octadecylsilica (C18) or C8 columns, have been successfully employed to separate different chlorophyll forms, including monovinyl and divinyl species. springernature.comresearchgate.net The separated compounds are then detected and quantified, typically using a photodiode array detector or a fluorescence detector. researchgate.netmdpi.com HPLC provides high resolution and allows for the simultaneous quantification of multiple pigments in a single run. nih.gov In a study on the cyanobacterium Leptolyngbya boryana, HPLC analysis was used to identify and quantify secreted monovinyl protochlorophyllide. mdpi.com
The selection of a particular quantitative method often depends on the specific research question, the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For instance, while spectrofluorometry offers high sensitivity, HPLC provides superior separation of complex mixtures. nih.govnih.gov
Detailed Research Findings
Research has established specific spectral properties for the quantitative analysis of monovinyl protochlorophyllides. For instance, low-temperature (77 K) fluorescence spectroscopy can distinguish between monovinyl and divinyl protochlorophyllides based on their distinct excitation and emission spectra. nih.gov In one study, monovinyl protochlorophyllide exhibited a fluorescence emission maximum at 631 nm, while the divinyl form had its maximum at 632 nm in ether. nih.gov The excitation spectra for these emission bands also showed clear differences, with the monovinyl form having major excitation peaks at 439 nm and 450 nm. nih.gov
The following interactive tables summarize key spectroscopic data used in the quantitative determination of this compound and related compounds.
Table 1: Spectroscopic Properties for Quantitative Analysis of Protochlorophyllides at 77 K
| Compound | Solvent | Excitation Maxima (nm) | Emission Maxima (nm) |
| Monovinyl Protochlorophyllide | Ether | 439, 450 | 631 |
| Divinyl Protochlorophyllide | Ether | 445, 450 (shoulder at 457) | 632 |
| Data sourced from spectroscopic and kinetic characterization studies. nih.gov |
Table 2: Molar Extinction Coefficients for Protochlorophyllide b
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) |
| 80% Acetone | Not Specified | Not Specified in abstract |
| Diethyl Ether | Not Specified | Not Specified in abstract |
| Molar extinction coefficients for protochlorophyllide b have been reported, enabling spectrophotometric quantification. nih.gov |
Physiological and Developmental Roles of Monovinyl Protochlorophyllide B
Role in Etiolated Seedling De-etiolation and Chloroplast Biogenesis
The transition from dark growth (skotomorphogenesis) to light-induced development (photomorphogenesis), known as de-etiolation, is one of the most dramatic events in a plant's life. During this process, specialized plastids called etioplasts, which develop in darkness, transform into fully functional chloroplasts. frontiersin.orgoup.com Central to this transformation is the light-dependent conversion of protochlorophyllide (B1199321) (Pchlide) to chlorophyllide (Chlide), a reaction catalyzed by the enzyme NADPH:protochlorophyllide oxidoreductase (POR). nih.govcabidigitallibrary.org
In dark-grown angiosperm seedlings, etioplasts contain a paracrystalline membrane structure called the prolamellar body (PLB), which is a reservoir of lipids, POR enzyme, and the Pchlide substrate. oup.comnih.gov This arrangement ensures that upon first light exposure, the seedling can rapidly synthesize chlorophyll (B73375) and establish photosynthetic capacity. Plants utilize two parallel pathways for this process: the monovinyl (MV) and divinyl (DV) routes, leading to the accumulation of either MV or DV Pchlide in the dark, depending on the species and developmental stage. nih.govoup.com
| Accumulation Type | Plant Species |
|---|---|
| Mainly Monovinyl (MV) Pchlide | Barley (Hordeum vulgare), Oat (Avena sativa), Wheat (Triticum secale), Maize (Zea mays) |
| Bean (Phaseolus vulgaris), Soybean (Glycine max) | |
| Mainly Divinyl (DV) Pchlide | Cucumber (Cucumis sativus), Mustard (Brassica juncea), Wild Mustard (Brassica kaber) |
Recent research has illuminated a specific and vital role for the 'b' form of protochlorophyllide in this process. An enzyme identified as PTC52 acts as a protochlorophyllide a oxygenase, responsible for synthesizing protochlorophyllide b (Pchlide b). frontiersin.orgnih.gov This Pchlide b is not merely a passive intermediate; it is the preferred substrate for the PORA isozyme. frontiersin.orgnih.gov PORA is the dominant form of the reductase enzyme in etiolated seedlings and is essential for the initial, large-scale conversion of Pchlide upon first illumination. oup.com The presence of Pchlide b is a prerequisite for the successful import of the PORA enzyme into the etioplast. frontiersin.orgnih.gov
Therefore, in a species like barley that primarily accumulates monovinyl precursors in the dark, it is specifically monovinyl protochlorophyllide b that binds to PORA. This binding facilitates the formation of the photoactive Pchlide-PORA-NADPH ternary complex, which is poised for immediate photoreduction. The synthesis of MV Pchlide b is thus a critical regulatory step that ensures the primary machinery for greening (PORA) is correctly localized and primed for action, kickstarting chloroplast biogenesis the moment light becomes available. This intricate system is further regulated by a 7-formyl reductase, which can convert Pchlide b back to Pchlide a, allowing the plant to fine-tune the precursor levels within the etioplast. nih.gov
Contribution to the Assembly of Photosynthetic Pigment-Protein Complexes
The assembly of the photosynthetic apparatus is a highly orchestrated process where chlorophylls (B1240455) and proteins are integrated into stable, functional complexes. This compound is a foundational precursor for the chlorophyll b that is integral to the structure and function of the primary light-harvesting complexes (LHCs).
The initial pigment-protein complex involving MV Pchlide b is the ternary Pchlide-PORA-NADPH complex within the prolamellar body of the etioplast. nih.gov Following photoreduction, the resulting monovinyl chlorophyllide b is esterified by chlorophyll synthase to form mature chlorophyll b. This newly synthesized chlorophyll b is then available for incorporation into apoproteins (the protein components of LHCs) to form stable pigment-protein complexes.
The synthesis of chlorophyll b is a critical checkpoint for the assembly of LHCs, particularly LHCII, the main antenna of photosystem II. oup.com The availability of chlorophyll b is required for the proper folding and stabilization of the LHC apoproteins (Lhcbs). pnas.orgnih.gov Without chlorophyll b, these proteins are unstable and fail to accumulate, preventing the formation of functional antenna systems.
A hypothesis was once put forward for a "light-harvesting protochlorophyllide a/b-binding protein complex" (LHPP), where Pchlide b would serve as an antenna pigment, transferring energy to photoactive Pchlide a within the etioplast. nih.gov While the existence of such a complex remains debated nih.govresearchgate.net, the fundamental role of MV Pchlide b as the precursor to the chlorophyll b required for LHC assembly is well-established. By initiating the chlorophyll b biosynthetic pathway, MV Pchlide b is indispensable for the construction of the vast antenna network that captures light energy for photosynthesis.
| Enzyme/Protein | Function | Reference |
|---|---|---|
| PTC52 (Pchlide a oxygenase) | Synthesizes protochlorophyllide b from protochlorophyllide a. | frontiersin.orgnih.gov |
| NADPH:Protochlorophyllide Oxidoreductase A (PORA) | Binds preferentially to Pchlide b and catalyzes its light-dependent reduction to chlorophyllide b in etiolated seedlings. | nih.govfrontiersin.orgoup.com |
| Chlorophyllide a oxygenase (CAO) | Converts chlorophyllide a to chlorophyllide b in the main chlorophyll b synthesis pathway. | pnas.orgwikipedia.org |
| Chlorophyll Synthase | Esterifies chlorophyllides (a and b) with a phytol (B49457) tail to form mature chlorophylls. | wikipedia.org |
| Light-Harvesting Complex (LHC) Apoproteins | Bind chlorophylls a and b to form the stable antenna complexes of the photosystems. | oup.com |
Dynamic Interplay in the Chlorophyll Cycle and Photosynthetic Acclimation
The ability of a plant to adapt to changing light conditions, a process known as photosynthetic acclimation, relies heavily on its ability to modulate the composition of its photosynthetic apparatus. A key aspect of this is adjusting the ratio of chlorophyll a to chlorophyll b (Chl a/b ratio). oup.com The existence of a distinct biosynthetic route involving this compound provides a crucial layer of regulation that facilitates this dynamic interplay.
In low-light environments, plants typically increase the size of their light-harvesting antenna to capture more photons, which corresponds to a lower Chl a/b ratio (i.e., more chlorophyll b). Conversely, in high-light conditions, the antenna size is often reduced to prevent photodamage, resulting in a higher Chl a/b ratio.
The synthesis of protochlorophyllide b via the PTC52 enzyme represents a committed step towards chlorophyll b production. frontiersin.orgnih.gov By regulating the activity of this enzyme, the plant can control the influx of precursors into the chlorophyll b pathway. Furthermore, the interplay with the 7-formyl reductase, which can convert Pchlide b back to Pchlide a, adds another level of dynamic control, allowing the precursor pools to be balanced according to the plant's metabolic and developmental needs. nih.gov
This separate, regulated pathway for what will become chlorophyll b allows the plant to uncouple the synthesis of chlorophyll b from that of chlorophyll a to a certain degree. This flexibility is essential for the long-term acclimation of the photosynthetic machinery. When environmental conditions change, the plant can adjust the relative expression and activity of enzymes like PTC52 and CAO to modify its Chl a/b ratio, thereby optimizing light capture and photosynthetic efficiency. The presence of both monovinyl and divinyl pathways further enhances this regulatory capacity, enabling a tailored response to diverse environmental and developmental cues. nih.govoup.com
Evolutionary Biology of Monovinyl Protochlorophyllide B Biosynthesis
Evolution of Protochlorophyllide (B1199321) Reducing Enzymes (LPOR and DPOR)
The reduction of protochlorophyllide is a critical step in the chlorophyll (B73375) biosynthetic pathway. This reaction is catalyzed by two distinct and evolutionarily unrelated enzymes: the light-dependent protochlorophyllide oxidoreductase (LPOR) and the light-independent, or dark-operative, protochlorophyllide oxidoreductase (DPOR). biorxiv.orgoup.com While both enzymes accomplish the same fundamental reaction—the reduction of the C17-C18 double bond on the D-ring of protochlorophyllide—they differ significantly in their origin, structure, catalytic mechanism, and distribution among photosynthetic organisms. biorxiv.orgnih.gov
DPOR is considered the more ancient of the two enzymes, having evolved in the anoxygenic environment of early Earth. oup.com It is a complex enzyme composed of three subunits, denoted as ChlL, ChlN, and ChlB, and its structure and function show a remarkable evolutionary relationship to nitrogenase, the enzyme responsible for nitrogen fixation. nih.govresearchgate.netresearchgate.net In contrast, LPOR is a single-subunit, nuclear-encoded enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netnih.gov The evolution of LPOR is thought to be a direct response to the Great Oxygenation Event. biorxiv.org
Adaptive Evolution in Response to Oxygenic Environments
The rise of atmospheric oxygen, a consequence of the evolution of oxygenic photosynthesis by cyanobacteria, presented a significant challenge to early life forms. biorxiv.orgnih.gov DPOR, being highly sensitive to oxygen, is inactivated in its presence, a trait it shares with its evolutionary relative, nitrogenase. nih.govportlandpress.com This oxygen sensitivity rendered DPOR inefficient as the planet's atmosphere became increasingly oxygen-rich.
This environmental pressure is widely believed to have driven the evolution of LPOR, an oxygen-insensitive enzyme. biorxiv.orgoup.comportlandpress.com LPOR's ability to function in the presence of oxygen conferred a major selective advantage to photosynthetic organisms. As a photoenzyme, LPOR utilizes light energy to drive the reduction of protochlorophyllide, a mechanism that also helps to prevent the light-induced formation of toxic free radicals from the protochlorophyllide precursor. thieme-connect.comwikipedia.org The evolution of LPOR was a pivotal adaptation that allowed for efficient chlorophyll biosynthesis in an oxygenated world, paving the way for the diversification of oxygenic photosynthetic eukaryotes. biorxiv.org
Phylogenetic Distribution Across Photosynthetic Organisms
The distribution of LPOR and DPOR among photosynthetic organisms reflects their distinct evolutionary histories. DPOR is found in anoxygenic photosynthetic bacteria, cyanobacteria, algae, bryophytes, pteridophytes, and gymnosperms. nih.govresearchgate.net Angiosperms, the flowering plants, are a notable exception, having lost the genes for DPOR and relying solely on LPOR for protochlorophyllide reduction. biorxiv.orgportlandpress.comnih.gov This loss of DPOR is the reason why angiosperm seedlings grown in the dark are pale (etiolated) and cannot produce chlorophyll until exposed to light. biorxiv.orgwikipedia.org
LPOR, having originated in cyanobacteria, is present in all oxygenic photosynthetic organisms. nih.govnih.gov It is believed that photosynthetic eukaryotes acquired the LPOR gene through endosymbiotic gene transfer from the cyanobacterial ancestor of chloroplasts. nih.govthieme-connect.com In many organisms, including cyanobacteria, algae, and lower plants, both LPOR and DPOR coexist, allowing for chlorophyll synthesis in both light and dark conditions. biorxiv.orgresearchgate.net The presence of both enzymes suggests a versatile strategy for adapting to varying light availability.
The following table summarizes the distribution of these two enzymes across major photosynthetic groups:
| Photosynthetic Group | DPOR Presence | LPOR Presence |
| Anoxygenic Photosynthetic Bacteria | Yes | No (with some exceptions) |
| Cyanobacteria | Yes | Yes |
| Algae | Yes | Yes |
| Bryophytes | Yes | Yes |
| Pteridophytes | Yes | Yes |
| Gymnosperms | Yes | Yes |
| Angiosperms | No | Yes |
Evolutionary Divergence of Vinyl Reductases
The conversion of divinyl protochlorophyllide to monovinyl protochlorophyllide is another crucial step in the biosynthesis of the most common form of chlorophyll, chlorophyll a. This reaction is catalyzed by the enzyme divinyl reductase (DVR). The identification of the gene encoding DVR in Arabidopsis thaliana provided a key piece to completing the puzzle of the chlorophyll biosynthetic pathway in higher plants. nih.gov
Phylogenetic analyses have revealed interesting evolutionary divergences in DVRs. For instance, the DVR found in Arabidopsis shows sequence similarity to isoflavone (B191592) reductase genes. nih.gov Two distinct types of DVR have been identified in oxygenic photosynthetic organisms. One type, first identified in Arabidopsis, is found in most eukaryotic photosynthetic organisms and some cyanobacteria of the genus Synechococcus. This enzyme utilizes NADPH as a reductant. Another type of DVR has been identified in the cyanobacterium Synechocystis sp. oup.com
The evolutionary history of DVR is intertwined with the diversification of chlorophylls (B1240455). The absence of a DVR homolog in the genome of the marine cyanobacterium Prochlorococcus marinus, which predominantly uses divinyl chlorophylls, is consistent with its chlorophyll composition. In contrast, the genome of Synechococcus sp. WH8102, which produces monovinyl chlorophyll, contains a DVR gene. nih.gov This suggests that the presence or absence of DVR is a key determinant of the type of chlorophyll produced by an organism.
Evolutionary Implications for Chlorophyll Type Diversity and Metabolic Pathways
Furthermore, the evolution of vinyl reductases has been a key driver of chlorophyll diversity. The ability to convert divinyl chlorophyll precursors to their monovinyl counterparts has allowed for the synthesis of chlorophyll a, the most abundant and essential photosynthetic pigment. The promiscuous activity of some chlorophyll biosynthetic enzymes, including DVR, is thought to have been a crucial factor in the evolution of new metabolic pathways. For example, it is proposed that 7-hydroxymethyl chlorophyll a reductase (HCAR), an enzyme involved in the chlorophyll cycle that interconverts chlorophyll a and chlorophyll b, evolved from a cyanobacterial DVR. oup.com This suggests that the evolution of new enzyme functions from pre-existing ones has been a fundamental mechanism for increasing the complexity of chlorophyll metabolism.
The intricate interplay between the evolution of protochlorophyllide reductases and vinyl reductases has thus shaped the landscape of photosynthetic pigments, contributing to the adaptation of photosynthetic organisms to a wide range of ecological niches.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying monovinyl protochlorophyllide b in plant tissues?
- Methodology : Use fluorescence spectroscopy due to its high fluorescence emission in the red spectrum (~650 nm) under blue light excitation. Solvent selection (e.g., acetone, methanol) impacts spectral resolution; for example, higher orientation polarizability solvents increase Stokes shift . Combine with HPLC for separation and quantification, referencing protocols from studies on barley and Arabidopsis .
- Data Interpretation : Calibrate with standard solutions of purified this compound and validate against absorbance at 440 nm (Soret band) .
Q. How does the light-dependent pathway influence this compound conversion to chlorophyllide a?
- Experimental Design : Use etiolated seedlings exposed to controlled light regimes (e.g., 100 µmol·m⁻²·s⁻¹ blue light). Monitor kinetics via time-resolved fluorescence decay assays to track protochlorophyllide oxidoreductase (POR) activity .
- Key Considerations : Include controls for dark-grown samples to distinguish light-dependent POR (LPOR) from light-independent DPOR pathways. Reference barley studies showing LPOR’s role in angiosperms .
Advanced Research Questions
Q. How can contradictory data on substrate specificity of divinyl reductase (DVR) in this compound synthesis be resolved?
- Analysis Framework : Compare recombinant DVR enzymes from divergent species (e.g., rice vs. maize) using in vitro assays with substrates like divinyl protochlorophyllide a and Mg-protoporphyrin IX. Kinetic parameters (Km, Vmax) reveal species-specific catalytic efficiencies .
- Case Study : Rice DVR reduces multiple intermediates (e.g., protochlorophyllide a, Mg-protoporphyrin IX monomethyl ester), while maize DVR shows narrower activity . Validate via CRISPR mutants lacking DVR, which accumulate divinyl derivatives .
Q. What molecular mechanisms regulate the expression of POR isoforms (POR-A, POR-B, POR-C) under varying environmental stress?
- Methodology : Perform transcriptome profiling (RNA-seq) on Arabidopsis or Lonicera japonica under drought stress. Use qRT-PCR with isoform-specific primers to quantify POR expression .
- Functional Validation : Employ luciferase reporter assays in protoplasts to test promoter activity under ABA or ROS treatments. Cross-reference with ChIP-seq data to identify transcription factors (e.g., HY5) binding to POR promoters .
Q. How do solvent properties affect the photophysical behavior of this compound in vitro?
- Experimental Design : Measure fluorescence lifetimes and Stokes shifts in solvents with varying polarity (e.g., hexane, acetone, ethanol). Use time-correlated single-photon counting (TCSPC) for lifetime analysis .
- Key Findings : Higher solvent orientation polarizability reduces fluorescence energy (e.g., from 650 nm in hexane to 660 nm in ethanol) and increases lifetime heterogeneity, indicating solvent-protein interactions in vivo .
Data Contradiction and Replication
Q. Why do some studies report this compound accumulation in dark-adapted angiosperms, while others do not?
- Resolution Strategy : Replicate experiments using standardized growth conditions (e.g., 25°C, 60% humidity) and genetic backgrounds (e.g., wild-type vs. lip1 pea mutants). Ensure protochlorophyllide extraction protocols avoid photoconversion artifacts .
- Critical Factor : Species-specific differences in dark monovinyl/light divinyl regulation, as shown in barley (Hordeum vulgare) versus Arabidopsis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
